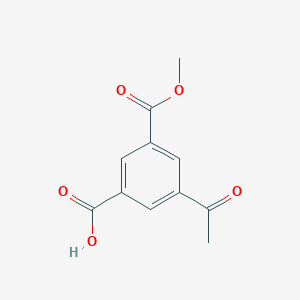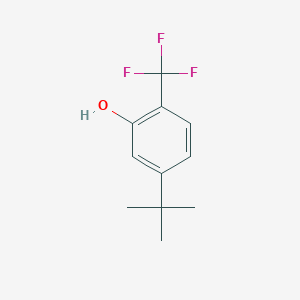
3-Acetyl-5-(methoxycarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-(methoxycarbonyl)benzoic acid: is an organic compound with a molecular formula of C11H10O4. It is a derivative of benzoic acid, featuring both an acetyl group and a methoxycarbonyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Acetyl-5-(methoxycarbonyl)benzoic acid typically begins with commercially available starting materials such as 3-acetylbenzoic acid and methanol.
Esterification Reaction: The methoxycarbonyl group can be introduced via an esterification reaction. This involves reacting 3-acetylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Acetyl-5-(methoxycarbonyl)benzoic acid can undergo oxidation reactions, where the acetyl group can be converted to a carboxyl group, forming 3-carboxy-5-(methoxycarbonyl)benzoic acid.
Reduction: The compound can also undergo reduction reactions, where the acetyl group can be reduced to an alcohol group, forming 3-(hydroxyethyl)-5-(methoxycarbonyl)benzoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation Product: 3-carboxy-5-(methoxycarbonyl)benzoic acid.
Reduction Product: 3-(hydroxyethyl)-5-(methoxycarbonyl)benzoic acid.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: 3-Acetyl-5-(methoxycarbonyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In catalytic reactions, it can coordinate with metal centers, influencing the reactivity and selectivity of the catalyst.
Comparison with Similar Compounds
3-Acetylbenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
5-(Methoxycarbonyl)benzoic acid: Lacks the acetyl group, affecting its reactivity and applications.
3,5-Diacetylbenzoic acid: Contains two acetyl groups, which can lead to different reactivity and applications.
Uniqueness: 3-Acetyl-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both acetyl and methoxycarbonyl groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C11H10O5 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
3-acetyl-5-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H10O5/c1-6(12)7-3-8(10(13)14)5-9(4-7)11(15)16-2/h3-5H,1-2H3,(H,13,14) |
InChI Key |
WGXMUNJAWJAHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)

![2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)

